1-benzyl-1H-1,2,3-triazol-5-amine

Structural Confirmation Quality Control NMR Spectroscopy

Researchers requiring regioisomerically pure 5-amino triazole building blocks often face contamination with 4-amino isomers. This ≥98% pure 1-benzyl-1H-1,2,3-triazol-5-amine offers a definitive solution. • Exclusive 5-amino regiochemistry ensures unambiguous coupling and coordination chemistry. • N1-benzyl group delivers optimal LogP ~1.2 for fragment-based library design. • Stable solid (mp 127-128 °C) supplied from validated stock with expedited global dispatch.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 25784-58-1
Cat. No. B045036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-1,2,3-triazol-5-amine
CAS25784-58-1
Synonyms1-benzyl-1H-1,2,3-triazol-5-amine
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=N2)N
InChIInChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2
InChIKeyQRRQLTWAXIGSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-1,2,3-triazol-5-amine Overview


1-Benzyl-1H-1,2,3-triazol-5-amine (CAS 25784-58-1) is a heterocyclic building block characterized by a 1,2,3-triazole core substituted with a benzyl group at the N1 position and a primary amine at the C5 position [1]. This substitution pattern distinguishes it from the more common 4-amino regioisomers and provides a unique vector for molecular elaboration. The compound is a stable solid with a melting point of 127-128 °C and a computed LogP of 0.9-1.5 , indicating moderate lipophilicity suitable for membrane permeability studies. It is commercially available in research quantities with typical purity specifications of 95-98% , and serves as a versatile intermediate in medicinal chemistry and a ligand in coordination chemistry .

1
5-Amino regioisomeric building block — distinct from the more common 4-amino triazole regioisomer, enabling specific molecular elaboration vectors.
2
Medicinal chemistry scaffold — reactive C5 primary amine provides a nucleophilic handle for coupling, amidation, and library derivatization.
3
Moderate lipophilicity range — computed LogP 0.9–1.5 supports permeability-related property screening in lead optimization workflows.

Why 1-Benzyl-1H-1,2,3-triazol-5-amine Cannot Be Substituted


Generic substitution of 1-benzyl-1H-1,2,3-triazol-5-amine with other 1,2,3-triazole derivatives is not scientifically valid due to the compound's specific regioisomeric identity (5-amino vs. 4-amino) and unique substitution pattern. The position of the amino group on the triazole ring dictates its reactivity, coordination chemistry, and the geometry of its derivatives. For instance, the 5-amino group provides a distinct nucleophilic handle compared to the 4-amino isomer, leading to different products in coupling reactions [1]. Furthermore, the N1-benzyl substituent confers specific lipophilicity (LogP ~0.9-1.5) [2] and π-stacking potential that analogs lacking this group (e.g., unsubstituted 5-amino-1,2,3-triazole) or having different N1-substituents do not possess. This is critical for applications where the compound serves as a ligand or a scaffold for fragment-based drug design, as subtle changes in the N1 position can significantly alter target binding affinity and selectivity [3].

5-Amino regioisomer
4-Amino regioisomer: coupling reactivity, coordination geometry, and derivatization products may differ; regioisomeric identity requires analytical confirmation before interchange.
N1-Benzyl substituted
Unsubstituted or N1-alkyl analogs: LogP and π-stacking contributions may shift; target-binding and selectivity profiles may not transfer across N1-substituent changes.
Primary amine at C5
C5-unsubstituted or C5-methyl triazoles: loss of the nucleophilic amino handle limits direct derivatization; synthetic route compatibility may require validation.

1-Benzyl-1H-1,2,3-triazol-5-amine: Quantitative Differentiation Evidence


Regioisomeric Identity via 13C NMR

The 5-amino-1,2,3-triazole core exhibits a distinctly different 13C NMR signature compared to the 4-amino regioisomer, providing a definitive method for structural confirmation and purity assessment. In the 1-benzyl-5-amino isomer, the C5 carbon (bearing the amino group) resonates at a characteristic frequency distinct from the C4 carbon in the 4-amino isomer. This difference is quantifiable and critical for quality control, ensuring the correct regioisomer is procured for structure-activity relationship (SAR) studies. The product was characterized by detailed 1H-, 2H-, and 13C-NMR spectroscopy [1].

¹³C NMR Regioisomer ID
Class-level
Distinct and resolvable C-amino ¹³C shift vs 4-amino regioisomer; fully assigned spectrum available.
Supports regioisomeric identity confirmation in QC and SAR workflows.
Spectrum acquired in CDCl₃ or DMSO-d₆; verify against supplied COA.
Structural Confirmation Quality Control NMR Spectroscopy

Quantitative One-Step Synthesis

A recent protocol demonstrates the synthesis of 1-benzyl-1H-1,2,3-triazol-5-amine in quantitative yield using adapted Vilsmeier conditions, a one-step procedure [1]. This represents a significant improvement in efficiency and accessibility compared to multi-step syntheses required for many other substituted triazoles, including some 4-amino regioisomers.

One-Step Synthesis
Reported
Quantitative yield reported
Supports synthetic accessibility and scale-up feasibility assessment.
Adapted Vilsmeier conditions; cross-study comparable.
Synthetic Methodology Medicinal Chemistry Process Chemistry

Moderate Lipophilicity (LogP)

1-Benzyl-1H-1,2,3-triazol-5-amine possesses a computed LogP (XLogP3-AA) of 0.9 [1], with other sources reporting up to 1.49 . This value is significantly lower than many N1-benzyl or N1-aryl substituted 1,2,3-triazoles, which typically exhibit LogP > 2.0 due to the absence of a polar amino group. For example, 1-benzyl-1,2,3-triazole has a higher calculated LogP. This moderate lipophilicity offers a balance between aqueous solubility and membrane permeability, a desirable profile for CNS drug candidates.

Lipophilicity (LogP)
Class-level
Computed LogP 0.9–1.5
Supports lipophilicity-driven property tuning in lead optimization.
XLogP3-AA and ACD/Labs algorithms; ~1.2 log units lower than N1-benzyl triazole without 5-amino.
Drug Design ADME Properties Lipophilicity

1-Benzyl-1H-1,2,3-triazol-5-amine: Optimal Use Cases


Fragment-Based Drug Discovery Scaffold

The combination of a reactive 5-amino handle and a moderately lipophilic N1-benzyl group makes this compound an ideal core for generating focused libraries in fragment-based drug discovery. Its quantitative one-step synthesis [1] allows for rapid and cost-effective scale-up, enabling the generation of large, diverse sets of derivatives for screening against kinases, GPCRs, and other targets . The moderate LogP (0.9-1.5) [2] ensures initial fragment hits have acceptable physicochemical properties, avoiding the 'molecular obesity' often seen with more lipophilic starting points.

Ligand for Copper(I) Click Chemistry

Derivatives of 1-benzyl-1H-1,2,3-triazol-5-amine, particularly polytriazolylamine ligands, are known to stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-alkyne cycloaddition (CuAAC) [3]. This compound serves as a key precursor for synthesizing such stabilizing ligands, which are valuable for performing 'click' reactions under demanding conditions or in biological contexts.

Internal Standard for Regioisomer Assays

Given the unambiguous and fully characterized NMR spectrum provided for this compound [1], it is an excellent candidate for use as an analytical standard in methods development. Specifically, its distinct spectral signature allows it to serve as a reference marker for detecting and quantifying the presence of the 5-amino regioisomer in complex mixtures or reaction products, a critical quality control step in synthetic and medicinal chemistry laboratories.

Substrate for Anti-Coccidial & Antiviral Agents

The 5-amino-1,2,3-triazole core is a privileged scaffold in anti-infective drug discovery. This specific compound provides a direct entry point for synthesizing derivatives with reported activity against coccidiosis in poultry [4] and as precursors to HIV-1 reverse transcriptase inhibitors [5]. Its availability as a pure building block facilitates the exploration of SAR around the N1-benzyl and C5-amino positions for these applications.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
5-Amino regioisomeric identity
Scaffold derivatization and purity verification
CuAAC ligand precursor research
Triazole core and amine handle
Cu(I) stabilization and catalytic activity screening
Regioisomer analytical reference
Full NMR characterization data
Method-specific ¹³C NMR verification
Anti-infective SAR scaffold derivatization
C5-amino and N1-benzyl substitution
Target-specific activity screening and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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